L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

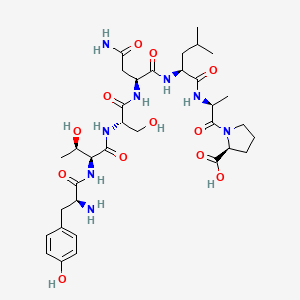

L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline is a peptide compound composed of seven amino acids: tyrosine, threonine, serine, asparagine, leucine, alanine, and proline. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic functions, and structural support.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-prolin erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die allgemeinen Schritte umfassen:

Anlagerung der ersten Aminosäure: an das Harz.

Entschützung: der Schutzgruppe der Aminosäure.

Kupplung: der nächsten geschützten Aminosäure unter Verwendung von Kupplungsreagenzien wie HBTU oder DIC.

Wiederholung: von Entschützungs- und Kupplungsschritten, bis die gewünschte Peptidsequenz erreicht ist.

Abspaltung: des Peptids vom Harz und Entfernung von Seitenkettenschutzgruppen unter Verwendung einer Abspaltungslösung, die typischerweise TFA (Trifluoressigsäure) enthält.

Industrielle Produktionsverfahren

Die industrielle Produktion von Peptiden wie L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-prolin erfolgt häufig unter Verwendung von automatisierten Peptidsynthesizern, die den SPPS-Prozess optimieren. Diese Maschinen können mehrere Synthesezyklen mit hoher Präzision verarbeiten, was Konsistenz und Skalierbarkeit gewährleistet.

Analyse Chemischer Reaktionen

Reaktionstypen

L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-prolin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tyrosinrest kann zu Dityrosin oder anderen oxidativen Produkten oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere funktionelle Gruppen substituiert oder modifiziert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol.

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Modifikation, z. B. Acylierungsmittel zur Acetylierung.

Hauptsächlich gebildete Produkte

Oxidation: Dityrosin, oxidierte Serinderivate.

Reduktion: Freie Thiole aus Disulfidbrücken.

Substitution: Modifizierte Peptide mit veränderten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-prolin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid verwendet, um Peptidsynthese- und Modifikationstechniken zu untersuchen.

Biologie: Wird auf seine Rolle in zellulären Signalwegen und Protein-Protein-Wechselwirkungen untersucht.

Medizin: Potenzielle therapeutische Anwendungen in der Medikamentenentwicklung, insbesondere bei der Entwicklung von peptid-basierten Medikamenten.

Industrie: Wird bei der Entwicklung von peptid-basierten Materialien und biotechnologischen Anwendungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-prolin hängt von seinem spezifischen biologischen Kontext ab. Im Allgemeinen üben Peptide ihre Wirkungen aus, indem sie an bestimmte Rezeptoren binden oder mit Zielproteinen interagieren und so Signalwege oder enzymatische Aktivitäten modulieren. Die beteiligten molekularen Ziele und Signalwege können je nach Sequenz und Struktur des Peptids stark variieren.

Wirkmechanismus

The mechanism of action of L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins, thereby modulating signaling pathways or enzymatic activities. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- L-Seryl-L-tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-asparaginyl-L-threonyl-L-prolyl-L-valin

- Glycin, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-

Einzigartigkeit

L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-prolin ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig, die ihm besondere strukturelle und funktionelle Eigenschaften verleiht. Diese Einzigartigkeit kann seine Bindungsaffinität zu Rezeptoren, Stabilität und die gesamte biologische Aktivität im Vergleich zu anderen ähnlichen Peptiden beeinflussen.

Biologische Aktivität

L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline is a peptide composed of seven amino acids, each contributing to its biological activity. This peptide is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the precise assembly of amino acids into a functional peptide chain. The biological activity of this compound is explored in various contexts, including its role in cellular signaling, potential therapeutic applications, and its biochemical interactions.

Chemical Structure and Properties

The compound consists of the following amino acids:

| Amino Acid | Abbreviation |

|---|---|

| Tyrosine | Tyr |

| Threonine | Thr |

| Serine | Ser |

| Asparagine | Asn |

| Leucine | Leu |

| Alanine | Ala |

| Proline | Pro |

This specific sequence imparts unique structural and functional properties to the peptide, influencing its interactions with biological targets.

The biological activity of this compound is largely dependent on its ability to bind to specific receptors or proteins within cells. Peptides like this one can modulate various signaling pathways, affecting processes such as:

- Cellular signaling : Interactions with cell surface receptors can initiate intracellular signaling cascades.

- Enzymatic functions : Peptides may act as substrates or inhibitors for specific enzymes.

- Structural roles : They can contribute to the structural integrity of proteins or cellular components.

1. Cellular Signaling and Protein Interaction

Research has shown that peptides similar to this compound play significant roles in cellular communication. For instance, studies indicate that peptides can influence the activation of G-protein coupled receptors (GPCRs), which are crucial for a variety of physiological responses.

2. Therapeutic Applications

The potential therapeutic applications of this peptide include:

- Drug Development : Peptides are being investigated as candidates for drug design due to their specificity and lower toxicity compared to traditional small molecule drugs.

- Cancer Research : Some studies suggest that certain peptides can inhibit tumor growth by interfering with cancer cell signaling pathways .

Study on Peptide Utilization

A notable study investigated the utilization of L-alany-Tyrosine as a source of tyrosine during intravenous nutrition in rats. The findings demonstrated that tyrosine from this peptide was effectively incorporated into tissue proteins, indicating its potential for nutritional applications in clinical settings .

Peptide YY (PYY) Comparison

Comparative studies with related peptides like Peptide YY (PYY) have shown similar mechanisms involving appetite regulation and gastrointestinal functions. PYY acts as a satiety signal, influencing food intake and energy balance, which may provide insights into the regulatory roles of this compound in metabolic processes .

Eigenschaften

CAS-Nummer |

909016-97-3 |

|---|---|

Molekularformel |

C34H52N8O12 |

Molekulargewicht |

764.8 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C34H52N8O12/c1-16(2)12-22(29(48)37-17(3)33(52)42-11-5-6-25(42)34(53)54)38-30(49)23(14-26(36)46)39-31(50)24(15-43)40-32(51)27(18(4)44)41-28(47)21(35)13-19-7-9-20(45)10-8-19/h7-10,16-18,21-25,27,43-45H,5-6,11-15,35H2,1-4H3,(H2,36,46)(H,37,48)(H,38,49)(H,39,50)(H,40,51)(H,41,47)(H,53,54)/t17-,18+,21-,22-,23-,24-,25-,27-/m0/s1 |

InChI-Schlüssel |

RHHPMOQJEPPNIQ-MSSNVOTJSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.